molecular formula C8H6F3NO2 B599452 Methyl 5-(trifluoromethyl)nicotinate CAS No. 124236-38-0

Methyl 5-(trifluoromethyl)nicotinate

Cat. No.: B599452
CAS No.: 124236-38-0
M. Wt: 205.136
InChI Key: PVCBBYUBDLIXJI-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)nicotinate is an organic compound with the chemical formula C8H5F3O3. It is a colorless liquid known for its unique properties and applications in various scientific fields . This compound is part of the nicotinate family, which is derived from nicotinic acid, a form of vitamin B3.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(trifluoromethyl)nicotinate can be synthesized by reacting methyl nicotinate with trifluoromethanesulfonate. This reaction is typically carried out under the protection of an inert gas to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Methyl 5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous .

Properties

IUPAC Name

methyl 5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCBBYUBDLIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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